molecular formula C12H16O B3023631 trans-2-Phenyl-1-cyclohexanol CAS No. 98919-68-7

trans-2-Phenyl-1-cyclohexanol

Cat. No.: B3023631
CAS No.: 98919-68-7
M. Wt: 176.25 g/mol
InChI Key: AAIBYZBZXNWTPP-NWDGAFQWSA-N
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Description

trans-2-Phenyl-1-cyclohexanol: is an organic compound with the chemical formula C₁₂H₁₆O. It is a secondary alcohol and exists in two enantiomeric forms. This compound is widely used in organic chemistry as a chiral auxiliary, which helps in controlling the stereochemistry of various reactions .

Mechanism of Action

Target of Action

trans-2-Phenyl-1-cyclohexanol is an organic compound used in organic chemistry as a chiral auxiliary . The primary target of this compound is the ester bond of the (-) enantiomer .

Mode of Action

The compound interacts with its target through a process known as hydrolysis . This process involves the addition of Pseudomonas fluorescens lipase to racemic trans-2-phenylcyclohexyl chloroacetate . This results in the separation of the (-)-cyclohexanol and the (+)-ester by fractional crystallization .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the hydrolysis of the ester bond of the (-) enantiomer . The isolated (+)-ester is then hydrolyzed to the (+)-cyclohexanol in a separate step . This process results in the production of two enantiomers of the compound, which are used as chiral auxiliaries in organic chemistry .

Pharmacokinetics

The compound’s molecular weight is 1762548 g·mol −1 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of the action of this compound is the production of two enantiomers of the compound . These enantiomers are used as chiral auxiliaries in organic chemistry , aiding in the synthesis of other compounds.

Action Environment

The action of this compound can be influenced by environmental factors. For example, the temperature during the reaction process can affect the efficacy of the compound . Additionally, the compound should be handled with care to avoid dust formation and contact with skin and eyes

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of trans-2-Phenyl-1-cyclohexanol typically follows the same synthetic routes as described above, with optimizations for large-scale production. The use of enzymes like Pseudomonas fluorescens lipase and catalysts such as Raney nickel are common in these processes .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2-Phenyl-1-cyclohexanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form cyclohexane derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products:

    Oxidation: Formation of phenylcyclohexanone.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of halogenated cyclohexane derivatives.

Comparison with Similar Compounds

  • Cyclohexanol, 2-phenyl-
  • (E)-2-Phenylcyclohexanol

Uniqueness:

Properties

IUPAC Name

(1R,2S)-2-phenylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-13H,4-5,8-9H2/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIBYZBZXNWTPP-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022185
Record name trans-2-Phenyl-1-cyclohexanol
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Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2362-61-0, 98919-68-7
Record name rel-(1R,2S)-2-Phenylcyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2362-61-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenylcyclohexanol, trans-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenylcyclohexanol, (1R,2S)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-2-Phenyl-1-cyclohexanol
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Record name trans-2-phenylcyclohexanol
Source European Chemicals Agency (ECHA)
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Record name 2-PHENYLCYCLOHEXANOL, TRANS-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 2-PHENYLCYCLOHEXANOL, (1R,2S)-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: trans-2-Phenyl-1-cyclohexanol serves as a valuable chiral auxiliary and building block in organic synthesis.

  • Chiral Auxiliary: Researchers have employed derivatives of this compound, like (1R,2S)-trans-2-phenyl-1-cyclohexanol and (1R,2S,5R)-8-phenylmenthol, as chiral auxiliaries in asymmetric synthesis. These auxiliaries influence the stereochemical outcome of reactions, leading to the preferential formation of one enantiomer over the other.
  • Building Block: The vinyl ether derived from this compound participates in enantioselective [4+2] cycloadditions with o-quinone methides (o-QMs). This reaction offers a pathway to construct chiral benzopyrans, compounds often found in natural products and pharmaceuticals.

ANone: The specific stereochemistry of this compound plays a crucial role in its applications:

  • Diastereoselective Reactions: In reactions like the addition of allyltrimethylsilane to cyclic N-acyliminium ions, the this compound auxiliary directs the reaction to favor the formation of specific diastereomers. This diastereoselectivity is crucial for synthesizing molecules with defined three-dimensional structures.
  • Enantioselective Cycloadditions: The enantioselectivity observed in [4+2] cycloadditions with o-QMs using this compound vinyl ether highlights the importance of its chirality. This control over enantioselectivity allows chemists to access enantiomerically pure compounds, which is crucial in pharmaceutical development.

A: One method for synthesizing enantiomerically pure (+)-(1S,2R)-trans-2-Phenyl-1-cyclohexanol and (−)-(1R,2S)-trans-2-Phenyl-1-cyclohexanol utilizes Sharpless Asymmetric Dihydroxylation (AD). This powerful method uses a chiral catalyst to add two hydroxyl groups across a double bond with high enantioselectivity. Subsequent steps transform the resulting diol into the desired enantiomerically pure this compound.

A: this compound serves as a substrate for enzymatic resolution using lipases, specifically Candida rugosa lipase (CRL). This resolution exploits the enzyme's selectivity to preferentially react with one enantiomer of the alcohol, forming an ester while leaving the other enantiomer unreacted. This process provides a practical method to separate and obtain enantiomerically enriched this compound.

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